N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a thiophene-2-carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , a key enzyme involved in the formation of stable collagen molecules.
Mode of Action
hydrogen bonding and π-π stacking interactions . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the formation of stable collagen molecules .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway . This enzyme catalyzes the formation of 4-hydroxyproline, a critical amino acid in collagen. Inhibition of this enzyme can lead to the production of unstable collagen molecules, affecting the integrity of various tissues in the body .
Pharmacokinetics
The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide could lead to a decrease in the formation of stable collagen molecules. This could potentially affect the integrity of various tissues in the body, including the skin, blood vessels, and connective tissues .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)thiophene-2-carboxamide: Lacks the benzyloxy group, resulting in different binding properties.
N-(3-(methoxy)pyridin-2-yl)thiophene-2-carboxamide: The methoxy group provides different electronic effects compared to the benzyloxy group.
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is unique due to the presence of the benzyloxy group, which enhances its binding affinity and electronic properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(15-9-5-11-22-15)19-16-14(8-4-10-18-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXPBPBIFDNFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.